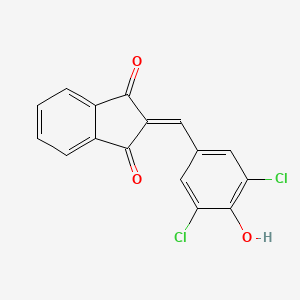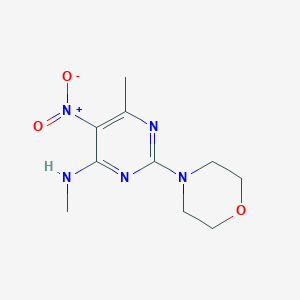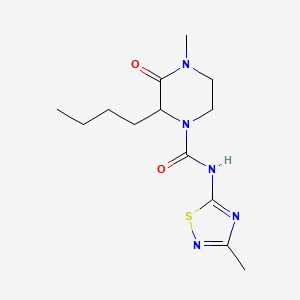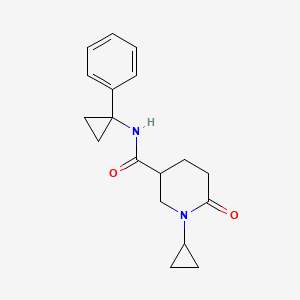
N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Vue d'ensemble
Description
N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a compound that has been shown to inhibit the activity of the transcription factor signal transducer and activator of transcription 3 (STAT3), which plays an important role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the activity of STAT3 by binding to its SH2 domain, which prevents the dimerization and activation of STAT3. STAT3 is a transcription factor that plays a key role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activation of STAT3 has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. Therefore, the inhibition of STAT3 activity by this compound has been proposed as a potential therapeutic strategy for these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer models, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting cell proliferation and angiogenesis. In inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into the affected tissues. In autoimmune models, this compound has been shown to reduce the severity of disease by inhibiting the activation and proliferation of autoreactive T cells.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has been extensively studied in preclinical models, and its mechanism of action is well understood. However, one of the limitations is that it may have off-target effects, as it can also inhibit the activity of other STAT family members. Furthermore, the optimal dose and duration of treatment may vary depending on the disease model and the experimental conditions.
Orientations Futures
There are several future directions for the study of N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One of the directions is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In addition, the development of more potent and selective inhibitors of STAT3 may overcome some of the limitations of this compound, such as off-target effects. Furthermore, the identification of biomarkers that can predict the response to this compound may help to optimize its clinical use in patients. Overall, the study of this compound has provided valuable insights into the role of STAT3 in disease pathogenesis and has potential implications for the development of novel therapeutic strategies.
Applications De Recherche Scientifique
N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of STAT3 activity by this compound has been shown to reduce tumor growth and metastasis in preclinical models of several types of cancer, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation, including colitis and arthritis. Furthermore, this compound has been studied for its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-25-17-10-8-16(9-11-17)21(26(3,23)24)13(2)18(22)20-15-7-5-6-14(19)12-15/h5-13H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKLVVUSKMNHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,4-dichlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974037.png)
![1-benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974044.png)


![1-(2-amino-2-oxoethyl)-N-(3-hydroxypropyl)-N-[(5-methyl-2-thienyl)methyl]piperidine-3-carboxamide](/img/structure/B3974066.png)

![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B3974081.png)
![1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3974084.png)


![N-allyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974100.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3974129.png)